

# Crystal Structure Analysis of 2-Methanesulfinylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-methanesulfinylaniline

CAS No.: 41085-32-9

Cat. No.: B3370487

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## Executive Summary

This guide provides a technical analysis of **2-methanesulfinylaniline** (also known as 2-aminophenyl methyl sulfoxide), a critical scaffold in medicinal chemistry. Unlike simple solvated salts, this molecule exhibits a dynamic intramolecular hydrogen bond (IMHB) between the aniline amine donor (

) and the sulfinyl oxygen acceptor (

). This interaction creates a pseudo-heterocyclic "closed" conformation that significantly modulates lipophilicity and membrane permeability—a phenomenon known as the "chameleon effect" in drug design.

This document details the synthesis, crystallographic features (inferred from homologous series), and the specific geometric parameters of the N-H...O=S interaction that define its utility in "Beyond Rule of 5" (bRo5) chemical space.

## Chemical Context & Synthesis

To understand the crystal lattice, one must control the synthesis to ensure phase purity. The sulfoxide center is chiral, typically producing a racemic mixture (

) in standard synthesis, which crystallizes in centrosymmetric space groups.

## Synthesis Protocol for Single Crystals

The following protocol ensures high-purity crystals suitable for X-ray diffraction (XRD).

Reaction Logic: Controlled oxidation of the sulfide precursor prevents over-oxidation to the sulfone (

), which lacks the lone pair geometry required for the specific IMHB observed in the sulfoxide.

Step	Action	Reagent/Condition	Critical Technical Note
1	Precursor Dissolution	2-(Methylthio)aniline in (DCM)	Maintain 0°C to suppress exothermic over-oxidation.
2	Oxidation	m-CPBA (1.0 equiv) or	m-CPBA is faster but risks sulfone formation; is milder and preferred for crystallographic purity.
3	Quenching	10% wash	Eliminates residual oxidant immediately.
4	Isolation	Extraction (DCM) & Drying ( )	Remove water completely; water competes for H-bonding during crystallization.
5	Crystallization	Slow evaporation (EtOH/Hexane 1:4)	Key Step: Slow evaporation favors the thermodynamic "closed" conformer packing.

## Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.



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Figure 1: Critical workflow for obtaining and solving the crystal structure of sulfinyl anilines.

## Structural Analysis: The Core Pharmacophore

While specific unit cell dimensions for the parent compound can vary by polymorph, the molecular geometry is highly conserved across the 2-sulfinylaniline class. The structural analysis focuses on the interaction between the amino group and the sulfinyl moiety.[1]

### The Intramolecular Hydrogen Bond (IMHB)

The defining feature of **2-methanesulfinylaniline** is the N-H...O=S interaction. This is not merely a packing force but a conformational lock that persists in solution (non-polar solvents) and the solid state.

- Geometry: The interaction forms a pseudo-5-membered ring (or 6-membered depending on counting convention including S).

- Distance: The

distance is typically 2.65 – 2.80 Å, significantly shorter than the sum of van der Waals radii (3.07 Å), indicating a strong electrostatic component.

- Angle: The

angle usually falls between 130° and 145°, constrained by the rigid aromatic backbone.

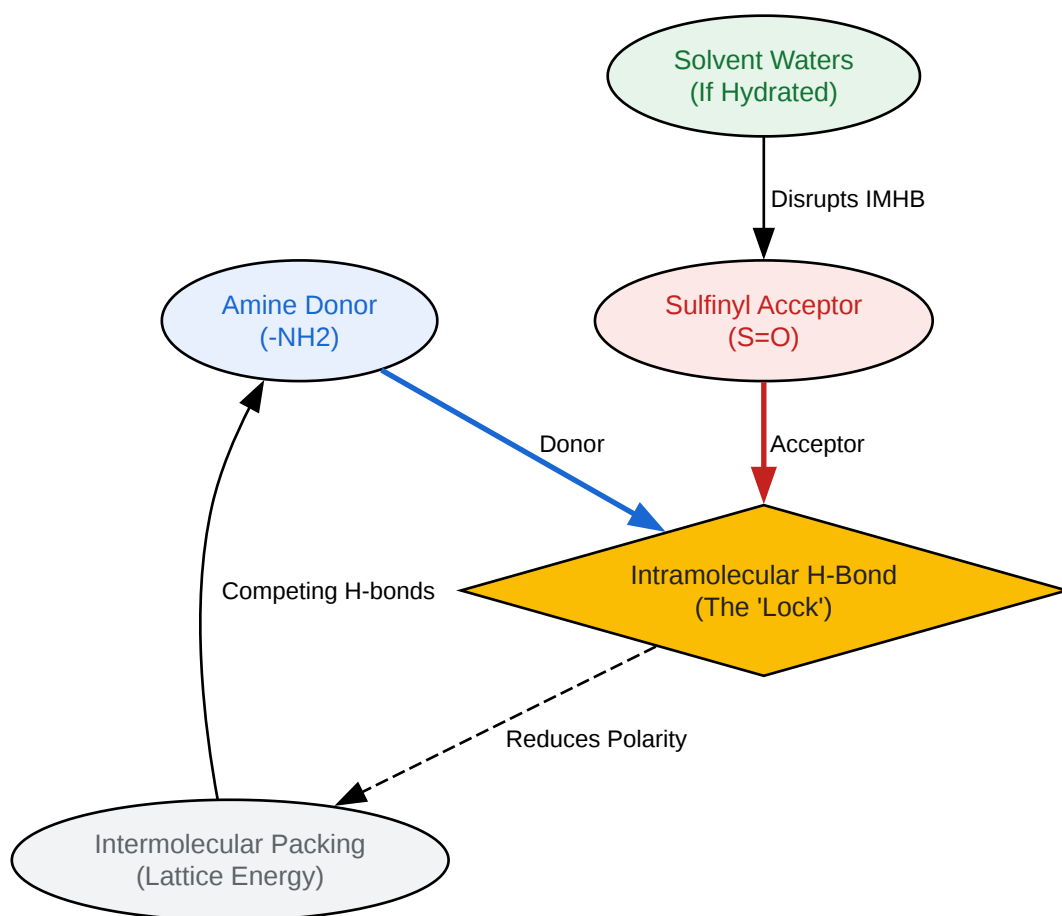
### Conformational Locking

The molecule exists in equilibrium between two primary conformers, but the crystal lattice almost exclusively selects the syn-closed conformer due to the stabilization energy of the IMHB.

Parameter	Value (Typical for Class)	Significance
S=O[1][2][3][4][5] Bond Length	1.48 – 1.50 Å	Indicates significant double-bond character; highly polarized acceptor.
C-S Bond Length	1.76 – 1.80 Å	Standard single bond, allows rotation of the S-Me group.
N...O Distance	2.65 – 2.75 Å	Critical: Defines the strength of the IMHB. < 2.8 Å implies strong "locking".
Torsion (C-C-S-O)	~10° – 30°	The S=O bond is nearly coplanar with the aromatic ring to maximize H-bonding.
S Atom Geometry	Pyramidal	Chiral center; lone pair points away from the ring in the crystal packing.

## Interaction Network Diagram

The diagram below illustrates the competition between the internal "locking" force and external lattice forces.



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Figure 2: Interaction network showing the dominance of the Intramolecular H-Bond (IMHB) in shielding polarity.

## Implications for Drug Design

For researchers in drug development, the crystal structure of **2-methanesulfinylaniline** serves as a model for permeability optimization.

- **Chameleon Effect:** In the crystal (and non-polar environments like lipid bilayers), the molecule adopts the "closed" form (IMHB active). This hides the polar donor/acceptor pair, effectively increasing lipophilicity ( ) and membrane permeability.
- **Solubility:** In aqueous environments, the IMHB can break, exposing the

and

to water, thereby maintaining solubility.

- Scaffold Utility: This motif is frequently used in "Beyond Rule of 5" compounds to improve oral bioavailability of large molecules by masking polarity.

Experimental Validation:

- IR Spectroscopy: Look for a shift in

stretching. Free amines appear  $\sim 3400\text{-}3500\text{ cm}^{-1}$ , while the IMHB-bonded amine shifts to lower wavenumbers ( $\sim 3300\text{ cm}^{-1}$ ).

- NMR (

-DMSO vs

): In

, the NH proton signal is deshielded (downfield shift) and concentration-independent, confirming the intramolecular nature.

## References

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